molecular formula C16H16N2O3 B11133391 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide

Cat. No.: B11133391
M. Wt: 284.31 g/mol
InChI Key: PHEDFZGYHWKZCA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves the formation of the indole ring followed by the attachment of the furamide group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the use of appropriate starting materials and reagents to introduce the methoxy group and the furamide moiety.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like methanol or dichloromethane and may require specific temperatures and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(4-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is unique due to the presence of the furamide group, which can impart distinct chemical and biological properties compared to other indole derivatives. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-5-2-4-13-12(14)7-9-18(13)10-8-17-16(19)15-6-3-11-21-15/h2-7,9,11H,8,10H2,1H3,(H,17,19)

InChI Key

PHEDFZGYHWKZCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CO3

Origin of Product

United States

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